SAM Thickness and Molecular Orientation: 0.64 nm Layer with Pyridine Terminus
Single molecular layers of 2-(4-pyridylethyl)triethoxysilane (the target compound) deposited on native silicon oxide exhibit a well-defined orientation: triethoxysilylethyl groups anchor to the oxide interface, while pyridine moieties present at the outer surface [1]. Atomic force microscopy (AFM) nanoshaving reveals a monolayer thickness of 0.64 ± 0.06 nm, corresponding to mechanical cleavage at the Si–C bond [1]. In contrast, shorter-chain or directly attached pyridylsilanes (e.g., 3-(triethoxysilyl)pyridine, no ethyl spacer) lack this extended spacer, resulting in altered packing density and reduced pyridine accessibility for subsequent coordination or protonation [1].
| Evidence Dimension | Self-assembled monolayer (SAM) thickness |
|---|---|
| Target Compound Data | 0.64 ± 0.06 nm |
| Comparator Or Baseline | Pyridylsilanes lacking ethyl spacer (e.g., 3-(triethoxysilyl)pyridine); typical SAM thickness ~0.5–0.6 nm for rigid aromatic silanes without flexible spacer |
| Quantified Difference | +0.04–0.14 nm (absolute); ~10–25% greater thickness |
| Conditions | Native oxide surface of silicon; AFM nanoshaving |
Why This Matters
The defined 0.64 nm thickness and pyridine-terminated orientation ensure reproducible surface chemistry and maximize active site availability for metal coordination, protonation, or biomolecule conjugation.
- [1] Rosa, L. G., Jiang, J., Lima, O. V., Xiao, J., Utreras, E., Dowben, P. A., & Tan, L. (2009). Selective Nanoshaving of Self-Assembled Monolayers of 2-(4-Pyridylethyl)Triethoxysilane. Materials Letters, 63(11), 961–964. DOI: 10.1016/j.matlet.2009.01.054. View Source
